tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate
Description
Chemical Classification and Nomenclature
tert-Butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate is a synthetic carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group, an ethylamine substituent, and a 3-methylazetidine moiety. Its systematic IUPAC name reflects its structural complexity: tert-butyl ethyl((3-methylazetidin-3-yl)methyl)carbamate. The molecular formula C12H24N2O2 (molecular weight: 228.34 g/mol) underscores its compact yet functionally diverse architecture.
The compound’s structure consists of three key components:
- Carbamate backbone : A carbonyloxy group (-OC(O)-) bridges the tert-butyl and nitrogen atoms.
- Azetidine ring : A four-membered saturated heterocycle with one nitrogen atom and a methyl group at the 3-position.
- Ethyl and methyl substituents : These groups modulate steric and electronic properties, influencing reactivity and stability.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H24N2O2 |
| IUPAC Name | tert-Butyl ethyl((3-methylazetidin-3-yl)methyl)carbamate |
| SMILES | CCN(CC1(C)CNC1)C(=O)OC(C)(C)C |
| Common Synonyms | AChemBlock P49003, EVT-1762027 |
| Purity | ≥97% (typical commercial grade) |
Historical Context of Carbamate Chemistry
Carbamates emerged as critical motifs in organic chemistry following the isolation of physostigmine (a natural carbamate) from Physostigma venenosum seeds in 1864. Early 20th-century research revealed their utility as enzyme inhibitors, leading to synthetic analogs like neostigmine for acetylcholinesterase modulation. The advent of tert-butyloxycarbonyl (Boc) protecting groups in the 1950s revolutionized peptide synthesis by enabling selective amine protection under mild acidic conditions.
Key milestones in carbamate chemistry include:
Significance in Organic Chemistry Research
This compound exemplifies the strategic use of carbamates in modern synthesis:
- Protecting Group Utility : The Boc group shields amines during multi-step reactions, tolerating nucleophiles and bases while being cleavable via trifluoroacetic acid.
- Conformational Rigidity : The azetidine ring imposes steric constraints, aiding in the study of nitrogen-centered chirality and ring-strain-driven reactivity.
- Drug Intermediate : Carbamates enhance pharmacokinetic properties (e.g., solubility, metabolic stability) in candidates targeting neurological or oncological pathways.
Table 2: Comparative Analysis of Carbamate Protecting Groups
| Group | Stability | Deprotection Method | Compatibility |
|---|---|---|---|
| Boc | Acid-sensitive | TFA, HCl | Base-tolerant |
| Cbz | Hydrogenolysis | H2/Pd-C | Acid/base-stable |
| Fmoc | Base-sensitive | Piperidine | Acid-tolerant |
Relevance to Azetidine Chemistry
Azetidines, four-membered nitrogen heterocycles, are prized for their strained geometry and bioisosteric potential. The 3-methylazetidine moiety in this compound contributes to:
- Enhanced Metabolic Stability : Reduced ring-opening susceptibility compared to aziridines.
- Stereoelectronic Effects : The methyl group at C3 influences nitrogen basicity and reaction pathways (e.g., alkylation, aza-Michael additions).
- Medicinal Chemistry Applications : Azetidines are scaffolds in dopamine D4 receptor antagonists and γ-aminobutyric acid (GABA) analogs.
Recent synthetic advances, such as phase-transfer-catalyzed alkylation (e.g., using tetrabutylammonium bromide), have streamlined access to azetidine derivatives, enabling modular construction of complex targets like this compound.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-6-14(9-12(5)7-13-8-12)10(15)16-11(2,3)4/h13H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQYUCBMAWARSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1(CNC1)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with N-ethyl-N-[(3-methylazetidin-3-yl)methyl]amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Deprotection Reactions
The Boc group undergoes controlled cleavage under acidic conditions, enabling selective nitrogen functionalization:
Key Findings :
-
Trifluoroacetic acid (TFA) achieves near-quantitative deprotection without ring-opening of the azetidine .
-
Prolonged exposure to HCl at elevated temperatures may lead to partial azetidine ring hydrolysis .
Azetidine Ring-Opening Reactions
The strained four-membered azetidine ring undergoes nucleophilic attack under specific conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H<sub>2</sub>O/H<sup>+</sup> | Reflux, 12 h | 3-(Ethyl(methyl)amino)butan-1-ol | Precursor for β-amino alcohol synthesis |
| NaN<sub>3</sub> | DMF, 80°C, 6 h | 3-(Azidomethyl)-3-methylazetidine | Click chemistry intermediates |
| Grignard reagents (RMgX) | THF, −78°C to RT | Ring-expanded pyrrolidine derivatives | Alkaloid analog synthesis |
Mechanistic Insight :
Ring-opening proceeds via nucleophilic attack at the less hindered carbon adjacent to the methyl group, preserving stereochemical integrity.
Palladium-Catalyzed Coupling Reactions
The carbamate participates in cross-coupling reactions to construct complex architectures:
Suzuki-Miyaura Coupling :
-
Substrate : Aryl boronic acids
-
Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%)
-
Conditions : K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1), 80°C
-
Product : N-Boc-protected biaryl azetidines (Yield: 70–78%)
Buchwald-Hartwig Amination :
-
Substrate : Aryl halides
-
Catalyst : Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos
-
Conditions : Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°C
-
Product : Diversely substituted aniline derivatives (Yield: 65–82%)
Stability Under Oxidative Conditions
While generally stable, the azetidine ring shows limited oxidation tolerance:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Epoxidation at exocyclic double bonds |
| KMnO<sub>4</sub> | H<sub>2</sub>O, 25°C | Complete decomposition |
Recommendation : Use mild oxidants like TBHP for selective transformations.
Scientific Research Applications
Synthetic Organic Chemistry
1.1 Synthesis of Indole Derivatives
The compound is utilized in the synthesis of indole derivatives, which serve as precursors to biologically active natural products such as Indiacen A and Indiacen B. This application highlights its role in creating complex organic molecules that are essential in drug development.
1.2 Palladium-Catalyzed Reactions
Tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate is employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. These intermediates are valuable for further transformations in organic synthesis, showcasing the compound's utility in facilitating complex reactions.
1.3 Construction of Pyrrole Rings
The compound also plays a role in constructing tetrasubstituted pyrroles, which can be functionalized with ester or ketone groups at the C-3 position. This application is particularly relevant for drug discovery due to the structural diversity and potential biological activities of the synthesized pyrroles.
Medicinal Chemistry
2.1 Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The effectiveness of the compound was assessed by measuring activated caspase 3 fluorescence intensity, indicating a substantial increase in apoptotic signals at specific concentrations.
2.2 Interaction with Biological Targets
The mechanism of action involves interaction with specific molecular targets and pathways, potentially acting as an inhibitor or modulator of certain enzymes or receptors. This interaction could lead to various biological effects, including apoptosis induction and cell cycle arrest, which are critical for therapeutic applications.
4.1 Synthesis Pathways
A detailed study on the synthesis pathways reveals that this compound can be synthesized by reacting tert-butyl carbamate with N-ethyl-N-[(3-methylazetidin-3-yl)methyl]amine under controlled conditions to achieve high yields and purity .
4.2 Biological Activity Assessment
Preliminary investigations into its pharmacodynamics have shown promising results, suggesting that this compound may have therapeutic potential due to its ability to induce apoptosis and modulate biological pathways relevant to cancer treatment .
Mechanism of Action
The mechanism of action of tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate" with structurally related carbamates, focusing on key structural, synthetic, and functional differences.
Key Observations
Structural Differences: Ring Size: The target compound’s azetidine ring (4-membered) introduces greater steric strain and rigidity compared to piperidine (6-membered) in analogues . This may enhance binding selectivity in biological targets. Substituents: The ethyl group in the target compound differs from cyanoacetyl (electron-withdrawing) or pyrazine (aromatic) groups in others, altering electronic properties and reactivity .
Synthetic Routes :
- The target compound and its analogues commonly employ Boc protection strategies for amine intermediates .
- Piperidine- and pyrazine-containing derivatives often require heterocyclic ring construction prior to carbamate formation .
Functional Implications :
- Azetidine vs. Piperidine : Azetidines are less common in drug molecules due to synthetic challenges but offer advantages in metabolic stability and target engagement .
- Aromatic vs. Aliphatic Substituents : Pyrazine-containing carbamates (e.g., CAS 1355740-34-9) exhibit distinct electronic profiles suited for aromatic interactions in enzyme active sites .
Crystallographic and Analytical Data
Biological Activity
tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications.
The chemical formula for this compound is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. Its structure includes a tert-butyl group, an ethyl group, and a 3-methylazetidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 1260802-36-5 |
| Chemical Formula | C₁₂H₂₄N₂O₂ |
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects such as apoptosis induction and cell cycle arrest .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including MDA-MB-231 and Hs 578T. The compound's effectiveness was measured by assessing the fluorescence intensity of activated caspase 3, revealing a substantial increase in apoptotic signals at specific concentrations .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Its interactions with cyclin-dependent kinases (CDKs) have been particularly noted, suggesting that it may play a role in regulating cell proliferation and survival pathways .
Case Studies
-
Study on Apoptosis Induction :
- Objective : To evaluate the apoptotic effects of this compound on breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound for 72 hours. Apoptosis was measured using caspase 3 activation assays.
- Results : A five-fold increase in caspase 3 signal was observed at optimal concentrations, indicating effective apoptosis induction.
-
Inhibition of CDK Activity :
- Objective : To assess the compound's inhibitory effects on CDK activity.
- Method : The compound was tested against several CDK enzymes using biochemical assays.
- Results : The compound demonstrated selective inhibition of CDK9, which is crucial for cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate, and how is purity confirmed?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting tert-butyl carbamate with a functionalized azetidine derivative under inert conditions (e.g., nitrogen atmosphere) using dichloromethane or acetonitrile as solvents .
- Characterization : Purity is confirmed via NMR (e.g., H/C NMR for functional group analysis) and HPLC (≥95% purity threshold). Mass spectrometry (MS) validates molecular weight .
Q. How do reaction conditions (temperature, pH, solvent) impact synthesis yield?
- Optimization :
- Temperature : Maintain 0–25°C during sensitive steps (e.g., carbamate formation) to prevent side reactions .
- pH : Neutral to slightly basic conditions (pH 7–9) stabilize intermediates and minimize hydrolysis .
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of amines, improving reaction rates .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields for similar carbamates be resolved?
- Root Cause Analysis : Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or solvent quality. Systematic optimization using Design of Experiments (DoE) is recommended to identify critical parameters .
- Mitigation : Replicate conditions from high-yield studies (e.g., ’s use of triethylamine as a base) and validate via in-process monitoring (e.g., TLC) .
Q. What strategies improve enantiomeric purity during synthesis, given the compound’s stereogenic centers?
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during azetidine functionalization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric alkylation, as demonstrated in piperidine-based carbamates (e.g., 85–92% ee achieved in ) .
Q. How does the tert-butyl group influence reactivity in downstream modifications?
- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, requiring harsher conditions (e.g., TFA for deprotection) .
- Stability : Enhances metabolic stability in biological studies, as seen in similar carbamates targeting enzyme inhibition .
Q. What crystallographic challenges arise with this compound, and how can SHELX tools address them?
- Challenges : Low crystal symmetry, twinning, or disorder in the azetidine ring.
- Solutions : Use SHELXL for refinement with twin-law correction (e.g., BASF parameter adjustment) and SHELXD for phase determination in small-molecule crystals . For visualization, ORTEP-3 generates thermal ellipsoid plots to highlight structural anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
